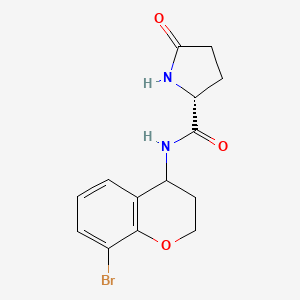![molecular formula C14H19N5O B6953560 2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide](/img/structure/B6953560.png)
2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring is usually formed via a condensation reaction between an aldehyde and an amine, followed by cyclization.
Coupling of Triazole and Pyridine Rings: The triazole and pyridine rings are then coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.
Amidation: The final step involves the amidation of the coupled product with 2-methylhexanoic acid under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted triazole or pyridine derivatives.
Scientific Research Applications
2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The compound’s effects are mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are antifungal agents.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are vitamins.
Uniqueness
2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide is unique due to its combined triazole and pyridine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-3-4-5-11(2)14(20)18-13-7-6-12(8-16-13)19-10-15-9-17-19/h6-11H,3-5H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKBFUVGXYYQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)NC1=NC=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-10-oxo-N-(thiophen-2-ylmethyl)pentacyclo[5.3.0.02,5.03,9.04,8]decane-3-carboxamide](/img/structure/B6953480.png)

![(5,6-Dimethyl-1-benzofuran-3-yl)-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6953498.png)
![(3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B6953499.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-1-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6953502.png)
![4-(2,4-difluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B6953503.png)
![(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-yl)-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6953507.png)
![(3-Ethyl-1-methylpyrazol-4-yl)-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6953513.png)
![4-[(4-chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6953518.png)

![1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea](/img/structure/B6953540.png)
![2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6953543.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]butanamide](/img/structure/B6953547.png)
![4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6953568.png)
